

Application of Celecoxib-d3 in Therapeutic Drug Monitoring: Application Notes and Protocols

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Compound of Interest

Compound Name: Celecoxib-d3

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Introduction

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, which is responsible for mediating inflammation and pain. [1][2] Therapeutic drug monitoring (TDM) of celecoxib is crucial to optimize treatment efficacy and minimize potential adverse effects, particularly in specific patient populations or during clinical trials. The use of a stable isotope-labeled internal standard, such as **Celecoxib-d3**, is essential for accurate and precise quantification of celecoxib in biological matrices by mass spectrometry. This document provides detailed application notes and protocols for the use of **Celecoxib-d3** in the therapeutic drug monitoring of celecoxib.

Celecoxib-d3 is a deuterated form of celecoxib, where three hydrogen atoms in the methyl group have been replaced by deuterium. [3] This isotopic labeling makes it an ideal internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it shares similar physicochemical properties with the unlabeled drug but is distinguishable by its mass-to-charge ratio (m/z). [4]

Data Presentation: Method Validation Parameters

The following tables summarize quantitative data from various validated LC-MS/MS methods for the quantification of celecoxib using a deuterated internal standard. These methods

demonstrate the robustness and reliability of using **Celecoxib-d3** or similar deuterated analogs for therapeutic drug monitoring.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

Biological Matrix	Internal Standard	Linearity Range (ng/mL)	LLOQ (ng/mL)	Reference
Human Plasma	Celecoxib-d4	7.0 - 1800	7.0	[5]
Human Plasma	Celecoxib-d7	10.0 - 4000	10.0	[6]
Human Plasma	Atorvastatin*	10 - 2000	10	[7]
Rat Blood	Not Specified	0.3 - 20000 nM	0.3 nM	[8]

Note: While Atorvastatin is not a deuterated analog, this study is included to provide a comparative context for achievable sensitivity.

Table 2: Precision and Accuracy/Recovery

Biological Matrix	Internal Standard	Intra-assay Precision (%RSD)	Inter-assay Precision (%RSD)	Accuracy/Recovery (%)	Reference
Human Plasma	Celecoxib-d4	< 4%	< 4%	94 - 106%	[5]
Human Plasma	Celecoxib-d7	< 7.2%	< 7.2%	Mean Recovery: 85.5%	[6]
Human Plasma	Atorvastatin*	1.08 - 7.81%	1.15 - 4.93%	Not Specified	[7]
Rat Blood	Not Specified	< 12%	< 12%	85 - 115%	[8]

Note: While Atorvastatin is not a deuterated analog, this study is included to provide a comparative context for achievable precision.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the therapeutic drug monitoring of celecoxib using **Celecoxib-d3** as an internal standard.

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is a common and straightforward method for extracting celecoxib from plasma samples.

Materials:

- Human plasma samples
- **Celecoxib-d3** internal standard solution (concentration to be optimized, e.g., 100 ng/mL in methanol)
- Methanol, HPLC grade
- Microcentrifuge tubes (1.5 mL)
- Vortex mixer
- Microcentrifuge

Procedure:

- Pipette 100 μ L of human plasma into a 1.5 mL microcentrifuge tube.
- Add a specified volume of the **Celecoxib-d3** internal standard solution (e.g., 10 μ L of 100 ng/mL solution).
- Add 300 μ L of ice-cold methanol to precipitate the plasma proteins.[5]
- Vortex the mixture vigorously for 1 minute.
- Centrifuge the tubes at 12,000 x g for 15 minutes to pellet the precipitated proteins.[8]

- Carefully transfer the supernatant to a clean tube or an autosampler vial.
- The sample is now ready for LC-MS/MS analysis.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

SPE offers a cleaner sample extract compared to protein precipitation, which can be beneficial for reducing matrix effects.

Materials:

- Human plasma samples
- Celecoxib-d7 internal standard solution
- Strata-X SPE cartridges (or equivalent)[6]
- Methanol, HPLC grade
- Ammonium acetate solution (1.0 mmol)
- SPE vacuum manifold
- Collection tubes

Procedure:

- Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
- Pipette 300 µL of human plasma into a clean tube and add the Celecoxib-d7 internal standard.[6]
- Load the plasma sample onto the conditioned SPE cartridge.
- Wash the cartridge with 1 mL of deionized water.
- Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.

- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a suitable volume of the mobile phase (e.g., 100 μ L).
- The sample is now ready for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis

This protocol outlines the typical liquid chromatography and mass spectrometry conditions for the analysis of celecoxib and **Celecoxib-d3**.

Liquid Chromatography (LC) Conditions:

- Column: A C18 reversed-phase column is commonly used (e.g., 55 mm \times 2 mm, 3 μ m).[\[5\]](#)
- Mobile Phase: A mixture of methanol and an aqueous buffer, such as 10 mM ammonium acetate, is often employed. A common gradient is 75:25 (v/v) methanol:ammonium acetate.
[\[5\]](#)
- Flow Rate: A flow rate of 0.2 - 0.6 mL/min is typical.
- Injection Volume: 5 - 20 μ L.
- Column Temperature: Maintained at around 35-40°C.

Mass Spectrometry (MS) Conditions:

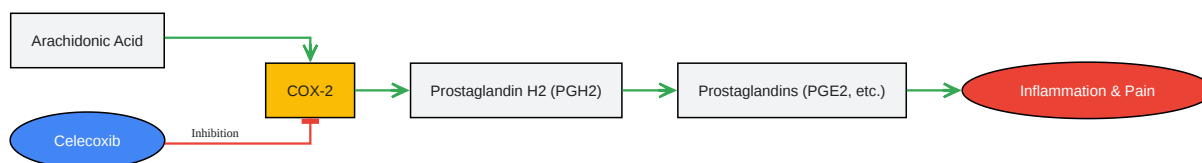
- Ionization Mode: Electrospray Ionization (ESI) is commonly used, often in the negative ion mode for celecoxib.[\[5\]](#)[\[6\]](#)
- Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
- MRM Transitions:
 - Celecoxib: The precursor ion is typically m/z 380, and a common product ion is m/z 316.[\[5\]](#)
[\[9\]](#)

- **Celecoxib-d3/d4/d7**: The precursor ion will be higher by the number of deuterium atoms (e.g., m/z 384 for Celecoxib-d4 or m/z 387 for Celecoxib-d7). The product ion transition will also be shifted accordingly (e.g., m/z 320 for Celecoxib-d4 or m/z 323 for Celecoxib-d7).[5]
[6][9]

Visualizations

Celecoxib's Primary Mechanism of Action

The following diagram illustrates the primary signaling pathway through which celecoxib exerts its anti-inflammatory effects.

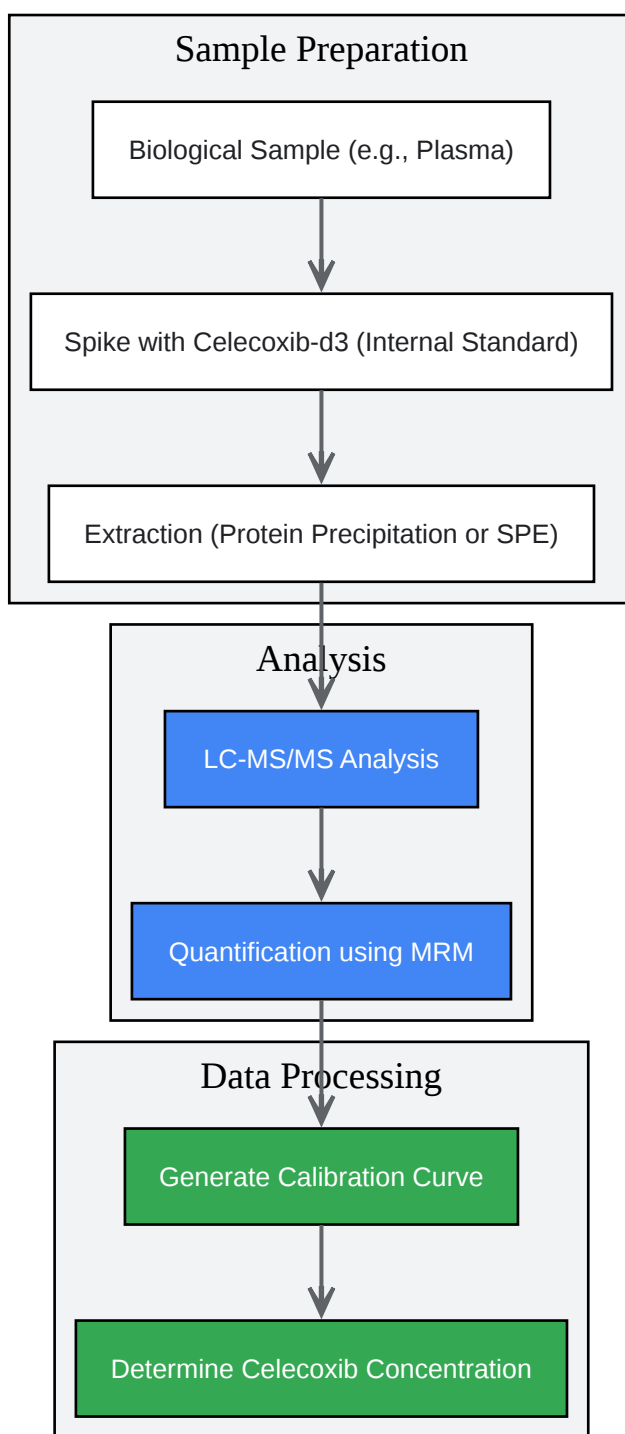


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Caption: Celecoxib selectively inhibits the COX-2 enzyme.

Experimental Workflow for Therapeutic Drug Monitoring

This diagram outlines the logical flow of the experimental process for quantifying celecoxib in a biological sample using **Celecoxib-d3**.



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Caption: Workflow for celecoxib quantification.

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